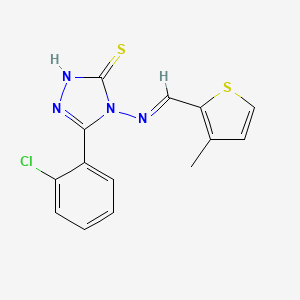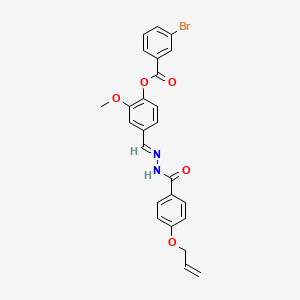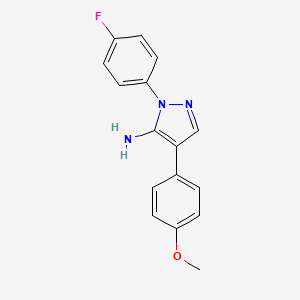
4-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is a complex organic compound with the molecular formula C25H23ClN2O5 and a molecular weight of 466.925 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery research .
Preparation Methods
The synthesis of 4-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves multiple steps, typically starting with the reaction of 2-chlorophenoxyacetic acid with hydrazine to form the carbohydrazide intermediate. This intermediate is then reacted with 4-propoxybenzoyl chloride under specific conditions to yield the final product
Chemical Reactions Analysis
4-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 4-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate include:
4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate: This compound has a similar structure but with a different position of the chlorine atom.
4-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate: This compound has a methyl group instead of a propoxy group.
(4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenoxy)acetic acid: This compound has an acetic acid group instead of a benzoate group.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical properties and applications.
Properties
CAS No. |
477730-33-9 |
|---|---|
Molecular Formula |
C25H23ClN2O5 |
Molecular Weight |
466.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C25H23ClN2O5/c1-2-15-31-20-13-9-19(10-14-20)25(30)33-21-11-7-18(8-12-21)16-27-28-24(29)17-32-23-6-4-3-5-22(23)26/h3-14,16H,2,15,17H2,1H3,(H,28,29)/b27-16+ |
InChI Key |
SXJGDGJGSPHJOJ-JVWAILMASA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3Cl |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12043712.png)
![5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B12043713.png)

![alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine](/img/structure/B12043721.png)

![methyl 4-{[(4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B12043726.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B12043735.png)


![Ethyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate](/img/structure/B12043748.png)
